![molecular formula C9H9N3OS2 B375660 (E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one CAS No. 328008-89-5](/img/structure/B375660.png)
(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one
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Overview
Description
(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a thiazolidinone derivative that has been extensively investigated for its potential applications in various scientific fields. This compound is known for its unique chemical structure and promising biological activities, making it an attractive candidate for drug discovery and development.
Scientific Research Applications
Medicinal Chemistry
Thiazolidin-4-ones and their derivatives, such as the compound , represent important heterocyclic scaffolds with various applications in medicinal chemistry . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Anticancer Activity
Thiazolidine motifs, which are present in the compound, have been found to exhibit anticancer properties . This makes them valuable in the development of new anticancer drugs.
Anticonvulsant Activity
Thiazolidine derivatives have also been found to possess anticonvulsant properties . This suggests potential applications in the treatment of conditions such as epilepsy.
Antimicrobial Activity
The compound could potentially be used in the development of new antimicrobial agents, as thiazolidine derivatives have been found to exhibit antimicrobial properties .
Anti-inflammatory Activity
Thiazolidine derivatives have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.
Neuroprotective Activity
Thiazolidine motifs have been found to exhibit neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative disorders.
Antioxidant Activity
Thiazolidine derivatives have been found to possess antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related conditions.
Drug Design
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been reported to show significant anticancer activities . They are known to inhibit various enzymes and cell lines, making them potential multi-target enzyme inhibitors .
Mode of Action
Thiazolidin-4-one derivatives are known to interact with their targets, leading to the inhibition of various enzymes and cell lines . This interaction results in changes such as reduced viability and proliferation of certain cell lines .
Biochemical Pathways
Thiazolidin-4-one derivatives are known to affect a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties .
Pharmacokinetics
It is known that thiazolidin-4-one derivatives obey lipinski’s rule of five , which suggests that these compounds have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of various enzymes and cell lines, leading to reduced viability and proliferation of certain cell lines . This makes it a potential candidate for the development of innovative anticancer agents .
Action Environment
The synthesis of thiazolidin-4-one derivatives has been achieved under mild conditions , suggesting that these compounds may be stable under a variety of environmental conditions.
properties
IUPAC Name |
(2E)-5-methyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEITFULSIRKPA-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=CS2)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=CS2)/S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one |
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